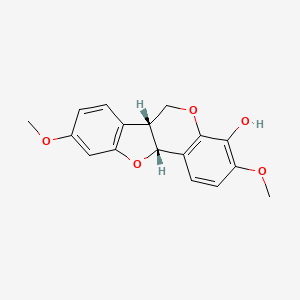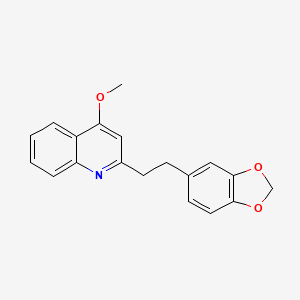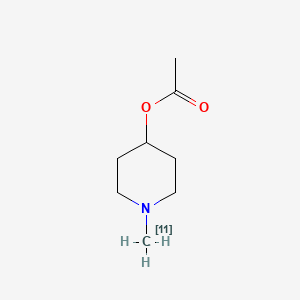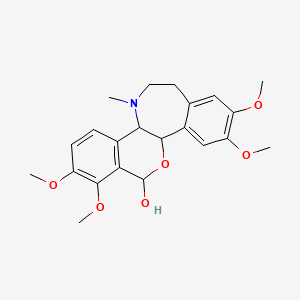
N-Desmethyltramadol
Overview
Description
N-Desmethyltramadol: is a metabolite of the opioid analgesic medication tramadol. It is formed through the metabolic process where tramadol undergoes N-demethylation. This compound is known for its role in pain management due to its opioid activity, although it is less potent than its parent compound, tramadol .
Mechanism of Action
Target of Action
N-Desmethyltramadol, a metabolite of tramadol, primarily targets the μ-opioid receptors . These receptors play a crucial role in the perception of pain and are the primary targets for many analgesic drugs .
Mode of Action
This compound interacts with its targets by binding to the μ-opioid receptors . This binding mimics the action of endogenous opioids, leading to a decrease in the perception of pain .
Biochemical Pathways
This compound is a product of the metabolism of tramadol by the liver enzyme CYP2D6 . This metabolic pathway involves O- and N-demethylation, catalyzed by the cytochrome P450, mainly the isoenzyme CYP2D6 . The metabolite then undergoes conjugation with glucuronic acid and sulfate .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, tramadol is rapidly and almost completely absorbed . It is then metabolized in the liver by the cytochrome P450 system to produce this compound . The metabolite is distributed in the body, with higher levels detected in brain tissue
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of pain perception. By binding to the μ-opioid receptors, this compound triggers a series of intracellular events that lead to decreased pain signal transmission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other central nervous system depressants can enhance the effects of this compound, potentially leading to severe or lethal acute intoxication . Additionally, genetic factors such as polymorphisms in the CYP2D6 gene can affect the metabolism of tramadol to this compound, thereby influencing its action .
Biochemical Analysis
Biochemical Properties
N-Desmethyltramadol is involved in several biochemical reactions. It interacts with cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4, which are responsible for its formation from tramadol . Additionally, this compound can further interact with other biomolecules, including opioid receptors. The interaction with these receptors contributes to its analgesic effects by modulating pain signaling pathways .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by binding to opioid receptors, leading to the inhibition of pain transmission . This compound also impacts gene expression and cellular metabolism by modulating the release and reuptake of neurotransmitters such as serotonin and norepinephrine . These effects contribute to its analgesic and potential antidepressant properties.
Molecular Mechanism
The molecular mechanism of this compound involves binding to μ-opioid receptors, where it acts as a full agonist . This binding inhibits the reuptake of norepinephrine and serotonin, enhancing their availability in the synaptic cleft and contributing to pain relief . Additionally, this compound’s interaction with these receptors leads to downstream signaling events that modulate pain perception and mood .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it is rapidly absorbed and distributed within the body, with detectable levels in various tissues shortly after administration . The compound’s stability and degradation are influenced by factors such as dosage and administration route. Long-term effects on cellular function include sustained analgesic effects and potential changes in neurotransmitter levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it produces significant analgesic effects without severe adverse reactions . Higher doses can lead to toxic effects, including respiratory depression and potential neurotoxicity . These findings highlight the importance of dosage optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in the metabolic pathways of tramadol. It is formed through the N-demethylation of tramadol by cytochrome P450 enzymes, primarily CYP2B6 and CYP3A4 . This metabolite can further undergo additional metabolic transformations, contributing to the overall pharmacokinetic profile of tramadol .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to tissues such as the brain, liver, and kidneys . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cellular organelles involved in its metabolism . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. These factors play a crucial role in its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Desmethyltramadol can be synthesized through the N-demethylation of tramadol. This process typically involves the use of reagents such as sodium hydroxide or other strong bases to facilitate the removal of the methyl group from the nitrogen atom in tramadol .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar N-demethylation processes. The reaction conditions are optimized to ensure high yield and purity of the compound. This often includes controlled temperatures, pressures, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyltramadol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N-Desmethyltramadol has several scientific research applications, including:
Comparison with Similar Compounds
O-Desmethyltramadol: Another metabolite of tramadol, known for its higher potency as an opioid agonist compared to N-Desmethyltramadol.
N,O-Didesmethyltramadol: A metabolite with less opioid activity compared to this compound.
N,N-Didesmethyltramadol: A metabolite with no significant opioid activity.
Uniqueness: this compound is unique in its moderate opioid activity, making it less potent than O-Desmethyltramadol but still effective in pain management. Its distinct pharmacokinetic profile and metabolic pathway contribute to its specific applications in clinical and research settings .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMQHLSPUAFKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891485 | |
| Record name | 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73806-55-0, 1018989-94-0 | |
| Record name | N-Demethyltramadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1018989-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[2-methyl-4-isoxazolyl]-phenol](/img/structure/B1213903.png)





![3-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1213913.png)



